molecular formula C18H20N2O2 B7507857 [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone

[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone

Cat. No. B7507857
M. Wt: 296.4 g/mol
InChI Key: LPWONCWYLZWSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone exerts its pharmacological effects by interacting with the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception and reward. By binding to this receptor, [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone can produce analgesic effects and reduce the sensation of pain. Additionally, [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. However, [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone also has limitations, including its potential for abuse and addiction, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone, including the development of new pain medications and the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone and its potential side effects.

Synthesis Methods

[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone can be synthesized through a multi-step process that involves the reaction of 1-methylpyrrole-2-carboxylic acid with piperidine and subsequent reaction with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetic anhydride to yield [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone.

Scientific Research Applications

[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and neuroscience. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[1-(1-methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-19-11-5-8-16(19)18(22)20-12-9-15(10-13-20)17(21)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWONCWYLZWSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.